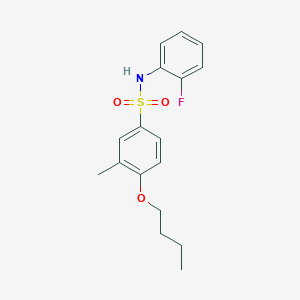![molecular formula C11H10Br2N2O2S B273281 1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBEI and is a sulfonamide-based compound that contains an imidazole ring. DBEI has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DBEI is not fully understood, but it is believed to inhibit the activity of sulfenic acid-containing proteins by covalently modifying them. Sulfenic acid-containing proteins are involved in various cellular processes, including redox signaling and protein folding. DBEI has been shown to inhibit the activity of several sulfenic acid-containing proteins, including peroxiredoxins and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DBEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that DBEI inhibits the activity of peroxiredoxins, which are involved in the regulation of cellular redox balance. DBEI has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. In vivo studies have shown that DBEI has anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DBEI in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using DBEI include its potential toxicity and the need for further studies to understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DBEI. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its applications in materials science, particularly in the development of MOFs for gas storage and separation. Further studies are also needed to understand the mechanism of action of DBEI and its potential toxicity.
Métodos De Síntesis
The synthesis of DBEI has been achieved using various methods, including the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethyl-1H-imidazole in the presence of a base. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base, followed by the oxidation of the resulting intermediate using sodium periodate. The yield of DBEI obtained using these methods is high, and the purity can be improved using recrystallization.
Aplicaciones Científicas De Investigación
DBEI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DBEI has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. DBEI has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. In biochemistry, DBEI has been used as a tool to study the role of protein sulfenylation in cellular signaling.
Propiedades
Nombre del producto |
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole |
|---|---|
Fórmula molecular |
C11H10Br2N2O2S |
Peso molecular |
394.08 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-2-11-14-5-6-15(11)18(16,17)10-7-8(12)3-4-9(10)13/h3-7H,2H2,1H3 |
Clave InChI |
QJCSRDLJCHKZJD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)






